![molecular formula C16H12ClN3O2 B2720826 2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1225955-72-5](/img/structure/B2720826.png)
2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrimidine is a privileged scaffold that plays a vital role in various biological procedures as well as in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The pyrazolo[3,4-d] pyrimidines have been synthesized by a three-step reaction starting with these precursors . The method using deep eutectic solvents (DES) provides several advantages such as a benign environment, high yield, scalable, and simple work-up procedure .Molecular Structure Analysis
The molecular structure of the synthesized compounds was characterized and confirmed by means of the B3LYP, M06-2X, and MP2 quantum chemical methods . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties were established .Chemical Reactions Analysis
The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Physical And Chemical Properties Analysis
The interaction energies were calculated in the dimer form of the molecules under study . This information can be used to understand the physical and chemical properties of the compound.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Anticancer and Antimicrobial Properties
Compounds structurally related to pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their biological activities, including moderate anticancer activities. For instance, the synthesis and crystal structure of derivatives have been explored, demonstrating potential anticancer and antimicrobial applications (Lu Jiu-fu et al., 2015).
Regioselective Synthesis
The regioselective synthesis of carboxamides demonstrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis, highlighting their potential in creating a wide range of structurally diverse compounds (Miha Drev et al., 2014).
Antiviral Activity
Some pyrazolo[1,5-a]pyrimidine analogues have shown activity against viruses, suggesting the potential for developing antiviral drugs from this class of compounds (N. Saxena et al., 1990).
Chemical Synthesis and Methodologies
Heterocyclic Synthesis
The compound's framework is useful for synthesizing various heterocyclic compounds, indicating its potential as a building block in organic synthesis. This includes the creation of compounds with antimicrobial properties and the development of novel synthetic methodologies (V. L. Gein et al., 2009).
Synthesis of Substituted Pyrazoles
The exploration of enaminones as precursors for synthesizing substituted pyrazoles with potential antitumor and antimicrobial activities further demonstrates the utility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry (S. Riyadh, 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-5-3-9(4-6-11)12-8-15-18-13(16(21)22)7-14(10-1-2-10)20(15)19-12/h3-8,10H,1-2H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEXFVYUERNTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC(=NN23)C4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

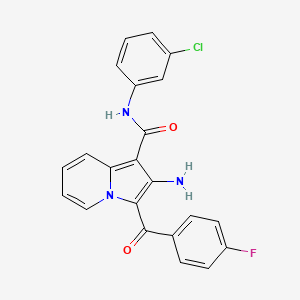

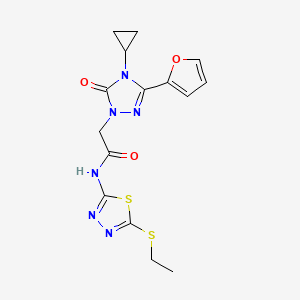
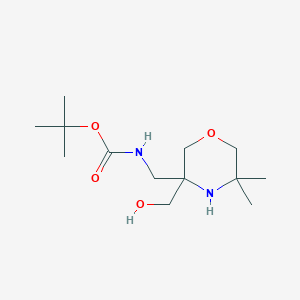
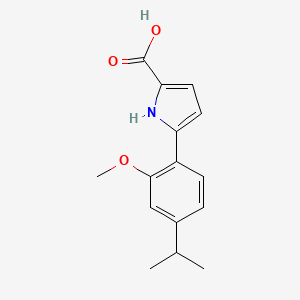
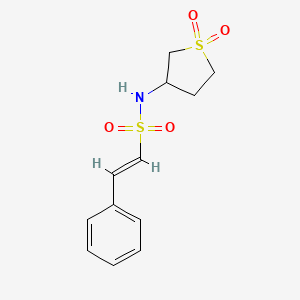
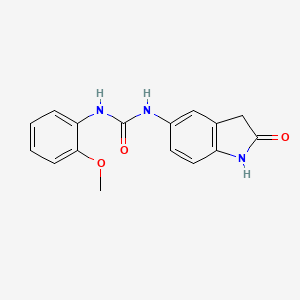

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2720758.png)
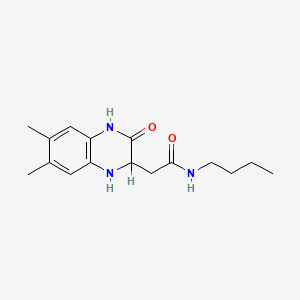
![3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2720763.png)

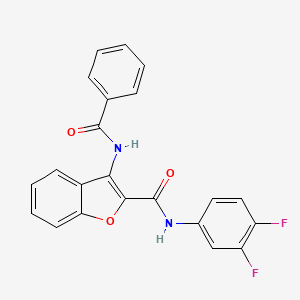
![Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2720766.png)